molecular formula C8H9Br2NO2 B13473691 Methyl 6-(bromomethyl)picolinate hydrobromide

Methyl 6-(bromomethyl)picolinate hydrobromide

Cat. No.: B13473691
M. Wt: 310.97 g/mol
InChI Key: QTMVUIPBCIIEAW-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)picolinate hydrobromide is a brominated ester derivative of picolinic acid, characterized by a methyl ester group at the 2-position and a bromomethyl substituent at the 6-position of the pyridine ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of metal-chelating ligands, pharmaceuticals, and functionalized heterocycles. Its synthesis typically involves bromination of methyl 6-(hydroxymethyl)picolinate using phosphorus tribromide (PBr₃) in chloroform, yielding the product in moderate to high purity (66–70% yield) . Structural confirmation is achieved via ¹H NMR and mass spectrometry (MS), with key spectral data including δ 4.67 ppm (s, 2H, CH₂Br) and a molecular ion peak at m/z 229.98 [M + H]⁺ .

Properties

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

methyl 6-(bromomethyl)pyridine-2-carboxylate;hydrobromide

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5H2,1H3;1H

InChI Key

QTMVUIPBCIIEAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CBr.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(bromomethyl)picolinate hydrobromide typically involves the bromination of methyl picolinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)picolinate hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted picolinates, carboxylic acids, and reduced derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-(bromomethyl)picolinate hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)picolinate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Bromopicolinate

  • Structure : Lacks the bromomethyl group at the 6-position; instead, it features a single bromine atom directly attached to the pyridine ring.
  • Synthesis : Prepared via direct bromination of methyl picolinate, avoiding the need for hydroxymethyl intermediates .
  • Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the C–Br bond.
  • Molecular Weight : 216.03 g/mol (vs. ~330 g/mol for Methyl 6-(bromomethyl)picolinate hydrobromide, accounting for the additional Br and HBr counterion) .

Ethyl 6-(Bromomethyl)picolinate Hydrochloride

  • Structure : Substitutes the methyl ester with an ethyl group and replaces the hydrobromide counterion with hydrochloride.
  • Reactivity: The ethyl ester may confer improved solubility in nonpolar solvents compared to the methyl analogue. However, the chloride counterion could alter crystallization behavior .
  • Synthetic Utility : Used in ligand synthesis for lanthanide complexes, as seen in studies involving pentadentate picolinate ligands .

Dimethyl 4-Bromopyridine-2,6-dicarboxylate (Compound 13)

  • Structure : Features two methyl ester groups at the 2- and 6-positions and a bromine atom at the 4-position.
  • Synthesis : Derived from dimethyl 4-hydroxypyridine-2,6-dicarboxylate via bromination with PBr₃ (75% yield) .
  • Applications : Serves as a precursor for introducing bromine into bipyridyl systems, critical for designing inhibitors of metallo-β-lactamases .

Methyl 6-((Diethoxyphosphoryl)methyl)picolinate Derivatives (Compounds 17c–17i)

  • Structure : Incorporates a diethoxyphosphorylmethyl group at the 6-position, with variable substituents (methoxy, hydroxy, acetamido) at the 4-position.
  • Reactivity: The phosphoryl group enhances metal-binding capacity, making these compounds suitable for catalytic or enzymatic inhibition studies.
  • Key Data : ESI-MS confirms molecular weights ranging from 380–450 g/mol, significantly higher than this compound .

Comparative Analysis of Key Properties

Property This compound Methyl 6-Bromopicolinate Ethyl 6-(Bromomethyl)picolinate Hydrochloride Dimethyl 4-Bromopyridine-2,6-dicarboxylate
Molecular Formula C₈H₇Br₂NO₂·HBr C₇H₆BrNO₂ C₉H₉BrNO₂·HCl C₉H₈BrNO₄
Molecular Weight (g/mol) ~330 216.03 ~315 274.07
Key Substituents 6-Bromomethyl, 2-methyl ester 6-Bromo, 2-methyl ester 6-Bromomethyl, 2-ethyl ester 4-Bromo, 2,6-dimethyl ester
Synthetic Yield 66–70% Not reported Not reported 75%
Applications Ligand synthesis, drug intermediates Cross-coupling reactions Lanthanide complexation Enzyme inhibition

Research Findings and Functional Differentiation

  • Reactivity : this compound’s bromomethyl group is highly reactive in nucleophilic substitutions, enabling its use in alkylation reactions (e.g., forming picolinium salts for ligand synthesis) . In contrast, Methyl 6-bromopicolinate’s aryl bromide is more suited for palladium-catalyzed couplings .
  • Counterion Effects : The hydrobromide counterion in Methyl 6-(bromomethyl)picolinate enhances solubility in polar solvents compared to its hydrochloride analogues, which may prefer acidic conditions .
  • Biological Activity: Derivatives like Compound 17f (Methyl 6-((diethoxyphosphoryl)methyl)-4-(3-hydroxyphenyl)picolinate) exhibit superior enzyme inhibition due to synergistic effects of the phosphoryl and phenolic groups, highlighting the importance of substituent diversity .

Biological Activity

Methyl 6-(bromomethyl)picolinate hydrobromide is a brominated derivative of picolinate, a compound that has garnered interest in various biological and chemical applications. This article provides a detailed overview of its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H8_8BrNO2_2
  • Molecular Weight : 230.06 g/mol
  • Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which affects its absorption and distribution in biological systems.

This compound exhibits biological activity primarily through its ability to chelate metal ions due to the nitrogen atom in the pyridine ring and the carbonyl oxygen from the ester group. This interaction is critical for influencing various cellular processes, particularly those involving metalloproteins and enzymes.

  • Chelation of Metal Ions : The compound can form complexes with metal ions, which may alter enzyme activity and influence biochemical pathways.
  • Electrophilic Reactions : As a brominated compound, it can participate in electrophilic aromatic substitution reactions, potentially modifying target molecules within cellular signaling pathways .

Biological Activity and Therapeutic Potential

Research indicates that this compound may have several biological activities:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2, which is involved in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme .
  • BBB Permeability : The compound is reported to be permeant to the blood-brain barrier (BBB), suggesting potential neuropharmacological applications .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of picolinate compounds exhibit antimicrobial properties, with potential applications in treating infections .

Case Studies and Research Findings

  • Metal Ion Chelation : A study demonstrated that this compound effectively chelates various metal ions, impacting enzyme function and cellular signaling mechanisms. The chelation ability was linked to its structural features, particularly the presence of the bromomethyl group which enhances reactivity .
  • CYP1A2 Inhibition Study : In a pharmacokinetic study, this compound was shown to inhibit CYP1A2 activity in vitro. This finding raises concerns regarding its use alongside other CYP1A2 substrates, highlighting the need for careful consideration in drug development .
  • Neuropharmacological Potential : Research on the permeability of this compound through the BBB suggests that it may be useful in developing treatments for neurological disorders. Its ability to cross the BBB while inhibiting specific metabolic pathways could be leveraged for targeted therapies .

Data Summary Table

PropertyValue
Molecular FormulaC8_8H8_8BrNO2_2
Molecular Weight230.06 g/mol
Log P1.63
CYP Enzyme InhibitionCYP1A2 (Yes), CYP2C19 (No)
BBB PermeabilityYes
Antimicrobial ActivityPreliminary evidence

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